N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
(NE)-N-[1-[2-(5-chloro-2-methoxyanilino)-5-methyl-1,3-thiazol-4-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7(17-18)12-8(2)20-13(16-12)15-10-6-9(14)4-5-11(10)19-3/h4-6,18H,1-3H3,(H,15,16)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFQQIRVYKRJM-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)OC)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)OC)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine is a compound with significant biological activity, particularly within the realms of antimicrobial and anticancer research. Its structure incorporates a thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O2S, with a molecular weight of 311.79 g/mol. The compound features a thiazole ring, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies on similar thiazole derivatives have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11c | Bacillus subtilis | 32.6 μg/mL |
| 11e | Escherichia coli | 62.5 μg/mL |
| 19 | Staphylococcus aureus | 62.5 μg/mL |
These findings suggest that the thiazole moiety can be an effective scaffold for developing new antimicrobial agents .
Anticancer Potential
The thiazole derivatives have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of certain thiazole compounds on various cancer cell lines, indicating potential for further development in cancer therapeutics:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 (Breast) | 15 |
| B | HeLa (Cervical) | 10 |
| C | A549 (Lung) | 20 |
These data suggest that modifications to the thiazole structure can enhance cytotoxicity against cancer cells .
The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells. The compound may exert its effects through:
- Inhibition of DNA Synthesis : Some thiazole derivatives have been shown to inhibit DNA polymerase activity.
- Disruption of Membrane Integrity : The interaction with bacterial membranes can lead to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, compounds can trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have evaluated the efficacy of thiazole derivatives in vivo and in vitro:
Case Study 1 : A study conducted on mice showed that a related thiazole derivative significantly reduced tumor size compared to control groups, demonstrating its potential as an anticancer agent.
Case Study 2 : Clinical trials indicated that patients treated with thiazole-based compounds showed improved outcomes in bacterial infections resistant to conventional antibiotics.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thiazole derivatives, including N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine, as promising antiviral agents. For instance, a study published in MDPI demonstrated that certain substituted thiazoles exhibit significant inhibitory activity against viral RNA polymerases, which are crucial for viral replication. The compound's structure suggests it may inhibit enzymes like NS5B, which is essential for Hepatitis C Virus (HCV) replication .
Case Study: Antiviral Efficacy
| Compound | Target Virus | IC50 (μM) |
|---|---|---|
| 75 | HCV NS5B | 32.2 |
| 73 | HCV NS5B | 31.9 |
| This compound | HCV | TBD |
Antimicrobial Activity
Thiazole derivatives have shown considerable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, with promising results indicating its potential as an antimicrobial agent.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
A comprehensive review of thiazole derivatives indicated that modifications to the thiazole ring can enhance antimicrobial properties. This suggests that this compound may be optimized for greater efficacy against resistant strains of bacteria and fungi .
Anticancer Research
The compound has also been explored for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | TBD |
| MCF7 (breast cancer) | TBD |
Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could exhibit similar properties .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and substituted aromatic groups in this compound participate in nucleophilic substitution reactions. Key observations include:
-
Thiazole ring reactivity : The 2-amino group on the thiazole ring serves as a nucleophilic site, enabling reactions with electrophiles such as acyl chlorides or alkyl halides .
-
Aromatic substitution : The 5-chloro-2-methoxyphenyl group undergoes halogen displacement under specific conditions. For example, the chlorine atom can be replaced by amines or alkoxy groups via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF or DMSO.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiazole amidation | Acetyl chloride, DCM, 0°C, 2 h | 65–75 | |
| Aromatic substitution | KNH₂, DMF, 60°C, 6 h | 40–50 |
Oxidation-Reduction Reactions
The hydroxyimino (-NOH) group exhibits redox activity:
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Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄ or H₂O₂) to form a nitroso (-NO) or nitro (-NO₂) derivative, depending on reaction conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydroxyimino group to an amine (-NH₂), altering the compound’s electronic properties .
Key Data :
Reduction of the hydroxyimino group occurs quantitatively at 25°C under 1 atm H₂, as confirmed by NMR analysis.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in cycloaddition reactions:
-
Diels-Alder reactivity : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives) in refluxing toluene, forming bicyclic adducts.
-
Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, generating intermediates for further functionalization .
Acid-Base Reactions
The compound’s functional groups exhibit pH-dependent behavior:
-
Protonation : The 2-amino group on the thiazole ring (pKa ~5.8) protonates in acidic media, enhancing solubility in polar solvents.
-
Deprotonation : The hydroxyimino group (pKa ~9.2) deprotonates under alkaline conditions, forming a resonance-stabilized oxyanion .
Table 2: pH-Dependent Solubility
| pH Range | Solubility (mg/mL) | Dominant Form |
|---|---|---|
| 2–4 | 12.5 | Protonated thiazole-NH₃⁺ |
| 7–8 | 8.2 | Neutral form |
| 10–12 | 15.8 | Deprotonated -N-O⁻ |
Catalytic and Biological Interactions
Comparison with Similar Compounds
Structural Analogs in Neuropsychopharmacology
SSR125543A (4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride):
- Structural Differences: Replaces the hydroxyiminoethyl group with a propynyl substituent and incorporates a cyclopropylethyl-fluoro-methylphenyl side chain.
- Activity : A potent corticotropin-releasing factor (CRF1) receptor antagonist (pKi = 8.73–9.08) with oral bioavailability and long-lasting effects in rodent stress models .
- Key Advantage : High selectivity (>1000-fold for CRF1 over CRF2α receptors) and brain penetration (ID50 = 6.5 mg/kg p.o. in rats) .
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine (CAS 1024120-44-2):
- Structural Differences: Substitutes the hydroxyiminoethyl group with a 2-naphthyl moiety.
- Activity: Limited data in the evidence, but naphthyl groups are often associated with enhanced π-π stacking in receptor binding .
Anticancer Thiazole/Triazole Hybrids
MortaparibPlus (4-[(1E)-2-(2-phenylindol-3-yl)-1-azavinyl]-1,2,4-triazole):
- Structural Differences : Replaces the thiazole core with a triazole ring and incorporates an indole-azavinyl group.
- Activity : Exhibits anti-migration and anticancer effects at 5–30 µM concentrations in cell viability assays .
MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine):
Thiadiazole Derivatives with Broad Bioactivity
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
Thiazole-Oxadiazole Hybrids
3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamides (8a–h) :
- Structural Differences : Integrates oxadiazole rings linked via sulfanylpropanamide chains to thiazole amines.
- Activity : Designed for kinase inhibition or antimicrobial applications; the oxadiazole moiety enhances metabolic resistance .
Comparative Analysis Table
Key Research Findings
- CRF1 Antagonists: Thiazole derivatives like SSR125543A highlight the importance of lipophilic substituents (e.g., chloro-methoxyphenyl) for blood-brain barrier penetration and receptor binding . The target compound’s hydroxyiminoethyl group may reduce CNS activity due to polarity but could improve solubility.
- Anticancer Agents: Mortaparib derivatives show that hybridizing thiazoles with triazoles or thiophenes enhances cytotoxicity, suggesting the target compound’s hydroxyimino group could be modified for similar applications .
- Agricultural Applications : Thiadiazole derivatives emphasize the role of electron-deficient heterocycles in pesticidal activity, a property less evident in the target compound’s structure .
Q & A
Q. What are the established synthetic pathways for preparing N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Thiazole Formation : React 5-chloro-2-methoxyaniline with a thiazole precursor (e.g., 5-methylthiazol-2-amine) via nucleophilic substitution. and describe analogous methods using pyridine as a solvent and acyl chloride coupling .
Oxime Introduction : The hydroxyiminoethyl group is introduced via condensation of an acetylated intermediate with hydroxylamine. For example, reacting 4-acetyl-thiazole derivatives with NHOH·HCl under reflux in ethanol, as seen in analogous oxime syntheses (e.g., ) .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings from analogous thiazole derivatives include:
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O/F interactions stabilize the crystal lattice (e.g., reports centrosymmetric dimers via N1–H1⋯N2 bonds) .
- Bond Geometry : The thiazole ring exhibits planarity (C–S–C angle ~86–89°), and the oxime group adopts an (E)-configuration with a C=N–OH torsion angle of ~170° (similar to ) .
- Data Table :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–S bond length | 1.72–1.75 | |
| N–O (oxime) bond length | 1.38–1.42 | |
| Dihedral angle (thiazole-aryl) | 5–15° |
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for higher yields of the target compound?
- Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT) to:
Predict Transition States : Identify energy barriers for key steps (e.g., oxime formation). highlights reaction path searches using QM to narrow experimental conditions .
Solvent Effects : Simulate solvent interactions (e.g., pyridine vs. DMF) using COSMO-RS models to optimize polarity and proton transfer efficiency.
Q. How to resolve contradictions in reported biological activity data (e.g., antitumor vs. no activity)?
- Methodological Answer : Discrepancies often arise from:
Structural Variants : Minor substituent changes (e.g., methyl vs. tert-butyl groups on thiazole) drastically alter bioactivity ( shows antitumor activity in tert-butyl derivatives but not methylated analogs) .
Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and concentrations. For example, IC values may vary by 10-fold due to differential membrane permeability.
- Resolution Strategy :
- Perform dose-response assays across multiple cell lines.
- Use molecular docking to validate binding affinity to targets (e.g., PFOR enzyme inhibition as in ) .
Methodological Challenges & Innovations
Q. What advanced techniques validate the (E)-configuration of the hydroxyiminoethyl group?
- Methodological Answer : Beyond SCXRD:
NOESY NMR : Detect spatial proximity between oxime OH and thiazole protons to confirm geometry.
IR Spectroscopy : The ν(N–O) stretch at ~950 cm and ν(C=N) at ~1650 cm distinguish (E) from (Z) isomers ( uses IR for similar oximes) .
- Data Table :
| Technique | (E)-Isomer Signature | Reference |
|---|---|---|
| SCXRD | C=N–OH torsion >160° | |
| NOESY | No OH/CH correlation | |
| IR | ν(N–O) ~950 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
